molecular formula C17H12N4O2S B2390149 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one CAS No. 571149-76-3

2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one

Cat. No.: B2390149
CAS No.: 571149-76-3
M. Wt: 336.37
InChI Key: LVEKKDXKPJDYLK-UHFFFAOYSA-N
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Description

2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one is a heterocyclic compound that features a phthalazinone core substituted with a benzyl group and a 5-mercapto-1,3,4-oxadiazole moiety

Mechanism of Action

Target of Action

The primary targets of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one are cancer cells, specifically liver (HepG2) and breast (MCF-7) cancer cell lines . This compound has shown significant and selective anti-proliferative activity against these cell lines .

Mode of Action

This compound interacts with its targets by arresting the cell cycle progression and/or inducing apoptosis . It elevates the expression of p53 and caspase 3, down-regulates cdk1, and reduces the concentrations of MAPK and Topo II at submicromolar concentrations . These interactions result in changes in the cell cycle and apoptosis pathways, leading to the death of cancer cells .

Biochemical Pathways

The affected biochemical pathways include the cell cycle progression and apoptosis pathways . The compound’s action results in the elevation of the expression of p53 and caspase 3, proteins that play crucial roles in these pathways . Additionally, it down-regulates cdk1 and reduces the concentrations of MAPK and Topo II, further affecting these pathways .

Pharmacokinetics

The compound’s significant and selective anti-proliferative activity against specific cancer cell lines suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the significant and selective anti-proliferative activity against liver and breast cancer cell lines . This is achieved through the arrest of cell cycle progression and/or the induction of apoptosis, leading to the death of these cancer cells .

Action Environment

Preparation Methods

The synthesis of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include other 1,3,4-oxadiazole derivatives and phthalazinone derivatives. Compared to these, 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one is unique due to the combination of the oxadiazole and phthalazinone moieties, which confer distinct chemical and biological properties . Other similar compounds include:

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-16-13-9-5-4-8-12(13)14(15-18-19-17(24)23-15)20-21(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEKKDXKPJDYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C4=NNC(=S)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333726
Record name 2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

571149-76-3
Record name 2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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